

NF023: A Technical Guide to its Discovery and Initial Pharmacological Characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **NF023**

Cat. No.: **B10763224**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of **NF023**, a synthetic compound derived from suramin. It details the initial discovery and characterization of **NF023** as a potent and selective antagonist of the P2X1 purinergic receptor. Furthermore, this guide elaborates on its distinct inhibitory actions on G_αo/i G-protein subunits and its more recently identified role as a disruptor of specific protein-protein interactions. The content herein covers its pharmacological profile, mechanisms of action, and the key experimental methodologies used for its characterization.

Introduction and Discovery

NF023, or 8,8'-[Carbonylbis(imino-3,1-phenylene)]bis-(1,3,5-naphthalenetrisulfonic acid), is a symmetrical suramin analogue. Its development arose from research efforts to create more selective antagonists for purinergic receptors than the parent compound, suramin.^[1] Early studies in the mid-1990s identified **NF023** as a novel competitive antagonist for P2 purinoceptors, demonstrating its potential as a valuable pharmacological tool. Subsequent characterization established its profile as a subtype-selective, competitive, and reversible antagonist, particularly for the P2X1 receptor subtype. Beyond its effects on purinergic signaling, **NF023** was also identified as a selective inhibitor of the α -subunits of G_αo/i G-proteins.^[1] More recent research has uncovered its ability to disrupt the cIAP2/TRAF2 protein-protein interaction, suggesting its potential in cancer research.^[2]

Physicochemical and Pharmacological Data

The properties and pharmacological activities of **NF023** are summarized in the following tables.

Table 1: Physicochemical Properties of NF023

Property	Value	Source
IUPAC Name	8,8'-[carbonylbis(imino-3,1-phenylene carbonylimino)]bis-1,3,5-naphthalenetrisulfonic acid	[3]
Synonyms	P2X Antagonist I	
Molecular Formula	C35H20N4Na6O21S6	
Molecular Weight	1162.86 g/mol	
CAS Number	104869-31-0	
Solubility	Soluble to 100 mM in water	[3]

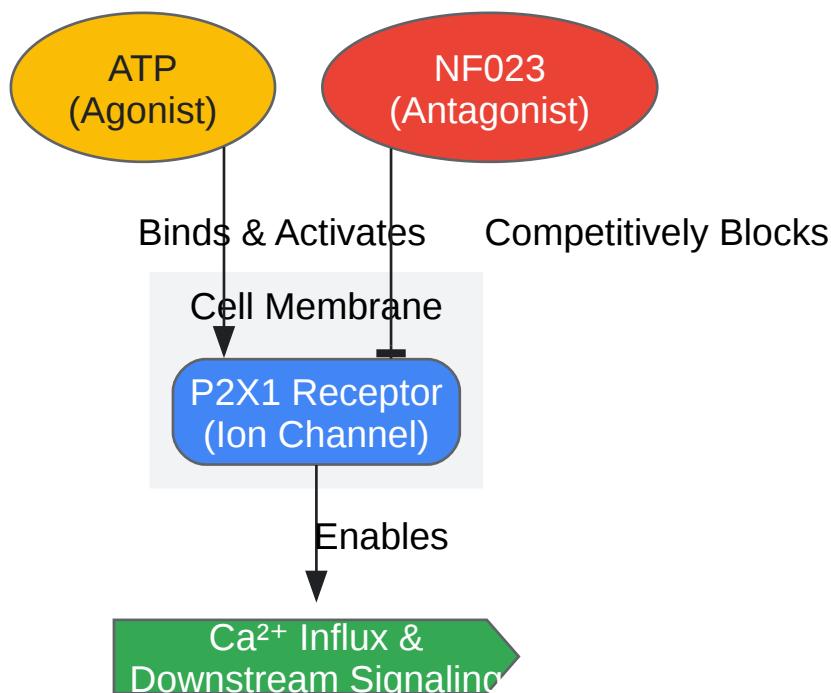
Table 2: P2X Receptor Antagonist Activity

Target Receptor (Human)	IC50 Value (µM)	Antagonism Type	Source
P2X1	0.21	Competitive, Reversible	[4]
P2X3	28.9	-	[4]
P2X2	> 50	-	[4]
P2X4	> 100	-	[4]

Table 3: G-Protein Inhibitory Activity

Target Protein	EC50 Value	Mechanism	Source
Gαo/i α-subunits	~300 nM	Selective inhibition of the α-subunit	

Table 4: Other Reported Biological Activities

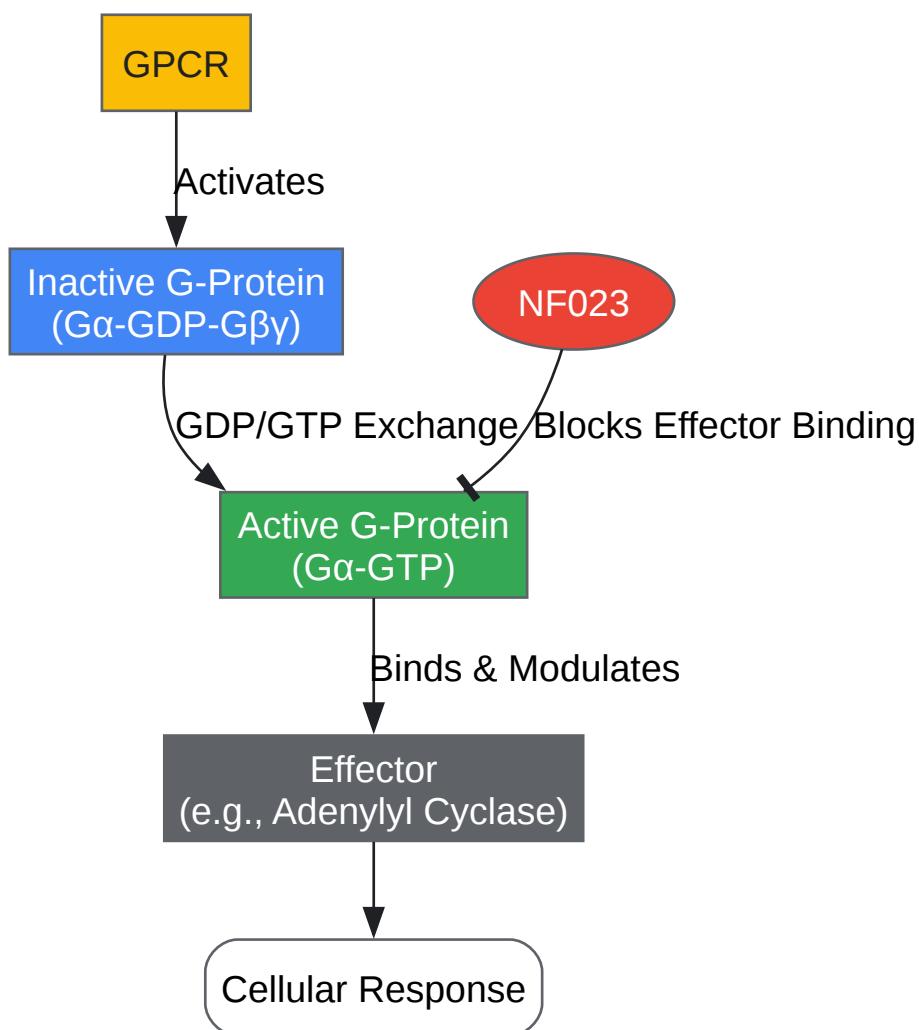

Target	IC50 Value	Activity	Source
HMGA2 (DNA-binding)	10.63 μ M	Inhibition	
HCV NS3 Helicase	6.2 μ M	Inhibition	[3]
cIAP2/TRAF2 Interaction	-	Disruption	[2]

Mechanisms of Action and Signaling Pathways

NF023 exhibits multiple mechanisms of action, targeting distinct components of cellular signaling pathways.

P2X1 Receptor Antagonism

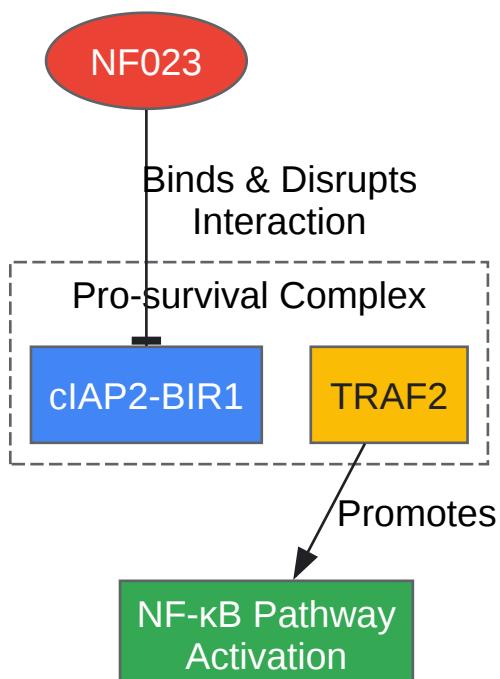
NF023 acts as a selective and competitive antagonist at P2X1 receptors.^[4] P2X receptors are ligand-gated ion channels that open in response to extracellular adenosine triphosphate (ATP).^[5] By binding to the receptor, **NF023** prevents ATP-mediated channel activation, thereby blocking downstream signaling events such as calcium influx and cellular depolarization.



[Click to download full resolution via product page](#)

Caption: P2X1 receptor antagonism by **NF023**.

G-Protein Inhibition


NF023 selectively inhibits the α -subunits of the Go/Gi family of G-proteins with an EC50 of approximately 300 nM.^[1] It acts by preventing the G-protein from interacting with its downstream effectors.^[1] The compound does not interfere with the formation of the $\text{G}\alpha\beta\gamma$ heterotrimer but competes for the effector binding site on the $\text{G}\alpha$ subunit, thus inhibiting signal transduction.^[1]

[Click to download full resolution via product page](#)

Caption: Inhibition of $\text{G}\alpha\text{o/i}$ signaling by **NF023**.

Disruption of cIAP2-TRAF2 Protein-Protein Interaction

Recent studies have shown that **NF023** can disrupt the interaction between the BIR1 domain of cIAP2 (inhibitor of apoptosis protein 2) and TRAF2 (TNF receptor-associated factor 2).^[2] This interaction is crucial for activating the NF- κ B survival pathway in cancer cells. By interfering with this complex, **NF023** presents a potential mechanism for modulating cancer cell survival.^[2]

[Click to download full resolution via product page](#)

Caption: Disruption of the cIAP2-TRAF2 complex by **NF023**.

Key Experimental Protocols

The characterization of **NF023** involved several key experimental methodologies. Below are detailed overviews of the likely protocols employed.

General Workflow for Antagonist Characterization

The initial characterization of a compound like **NF023** typically follows a structured workflow to determine its potency and selectivity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Suramin analogues as subtype-selective G protein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational and Experimental Characterization of NF023, A Candidate Anticancer Compound Inhibiting cIAP2/TRAF2 Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Purinergic Signaling during Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NF023: A Technical Guide to its Discovery and Initial Pharmacological Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10763224#discovery-and-initial-characterization-of-nf023]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com